(S,R,S)-AHPC-PEG3-propionic acid
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Overview
Description
VH 032 - linker 4, also known as (S,R,S)-AHPC-PEG3-COOH, is a functionalized ligand for the von Hippel-Lindau (VHL) protein. This compound is primarily used in the development of proteolysis-targeting chimeras (PROTACs), which are designed to degrade specific proteins by recruiting the ubiquitin-proteasome system. VH 032 - linker 4 incorporates an E3 ligase ligand and a polyethylene glycol (PEG) linker, making it suitable for conjugation to a target protein ligand .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of VH 032 - linker 4 involves multiple steps, starting with the preparation of the VHL ligand. The VHL ligand is then functionalized with a PEG linker and a terminal acid group. The reaction conditions typically involve the use of suitable solvents and reagents to achieve high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure a purity of ≥95% .
Industrial Production Methods: Industrial production of VH 032 - linker 4 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The use of automated systems and advanced purification techniques ensures consistent quality and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: VH 032 - linker 4 undergoes various chemical reactions, including:
Substitution Reactions: The PEG linker can be substituted with different functional groups to create diverse PROTAC molecules.
Conjugation Reactions: The terminal acid group allows for conjugation to target protein ligands, forming stable PROTAC complexes
Common Reagents and Conditions:
Solvents: Dimethyl sulfoxide (DMSO) is commonly used as a solvent for VH 032 - linker 4.
Reagents: Common reagents include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for conjugation reactions
Major Products: The major products formed from these reactions are PROTAC molecules that can selectively degrade target proteins by recruiting the VHL E3 ubiquitin ligase .
Scientific Research Applications
VH 032 - linker 4 has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies to understand protein-protein interactions and cellular pathways.
Medicine: Investigated for potential therapeutic applications in cancer and other diseases by degrading disease-causing proteins.
Industry: Utilized in the development of novel drug candidates and chemical probes for research and development
Mechanism of Action
VH 032 - linker 4 functions by recruiting the VHL E3 ubiquitin ligase to the target protein. The PEG linker facilitates the formation of a stable complex between the VHL ligand and the target protein ligand. This complex is then recognized by the ubiquitin-proteasome system, leading to the ubiquitination and subsequent degradation of the target protein. The molecular targets and pathways involved include the hypoxia-inducible factor (HIF) pathway, where VHL plays a critical role in regulating HIF-α levels .
Comparison with Similar Compounds
VH 032: A derivative of the VHL ligand used in the development of PROTACs.
VH032-thiol-C6-NH2: A synthesized compound that functions as an E3 ligase ligand-linker conjugate.
Thalidomide-NH-C4-NH-Boc: An E3 ligase ligand used in PROTAC technology
Uniqueness: VH 032 - linker 4 is unique due to its functionalized PEG linker and terminal acid group, which allow for versatile conjugation to various target protein ligands. This versatility makes it a valuable tool in the development of PROTACs for targeted protein degradation .
Properties
IUPAC Name |
3-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46N4O9S/c1-21-28(46-20-34-21)23-7-5-22(6-8-23)18-33-30(41)25-17-24(37)19-36(25)31(42)29(32(2,3)4)35-26(38)9-11-43-13-15-45-16-14-44-12-10-27(39)40/h5-8,20,24-25,29,37H,9-19H2,1-4H3,(H,33,41)(H,35,38)(H,39,40)/t24-,25+,29-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEJFYORSLEJKX-BEYSDYMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46N4O9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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